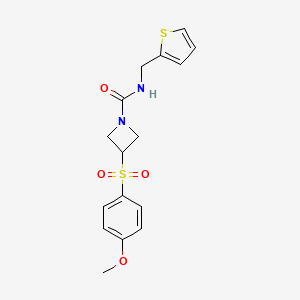

3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Description

3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a sulfonyl group, a methoxyphenyl group, and a thiophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-12-4-6-14(7-5-12)24(20,21)15-10-18(11-15)16(19)17-9-13-3-2-8-23-13/h2-8,15H,9-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUKNUNPXARPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Incorporation of the thiophenyl group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate its molecular targets and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Azetidine derivatives: Compounds with similar azetidine rings may exhibit comparable biological activities.

Sulfonyl-containing compounds: These compounds often have unique chemical properties and biological activities.

Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may share similar pharmacological properties.

Uniqueness

3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of the sulfonyl and thiophenyl groups. The general synthetic route may include:

- Formation of Azetidine : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the 4-methoxyphenylsulfonyl group can be achieved using sulfonyl chlorides in the presence of a base.

- Thiophenyl Substitution : The thiophen-2-ylmethyl group can be incorporated via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an anti-cancer agent and its effects on enzyme inhibition.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing thiophene and sulfonamide groups have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as those involving apoptosis and cell cycle regulation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including succinate dehydrogenase (SDH), which is crucial in metabolic pathways. Inhibitors targeting SDH are being explored for their potential in treating various diseases, including cancer and metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Sulfonamide Group : Essential for enhancing solubility and bioavailability.

- Azetidine Ring : Contributes to structural rigidity, which may improve binding affinity to target proteins.

- Thiophenyl Substituent : Influences lipophilicity and interaction with biological membranes.

Case Studies

-

Study on Anticancer Activity :

- A study demonstrated that related compounds with thiophene moieties exhibited potent cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The study highlighted the importance of the sulfonamide group in enhancing activity.

-

Enzyme Inhibition Research :

- Research indicated that compounds similar to this compound effectively inhibited SDH, showing promise as fungicides in agricultural applications. The mechanism involved competitive inhibition, leading to reduced fungal growth.

Data Tables

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Anticancer Activity (Breast Cancer) | 5.2 | Cell Proliferation |

| SDH Inhibition | 0.93 | Fungal Growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.